molecular formula C9H16ClNO2 B2820153 2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride CAS No. 1177350-08-1

2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride

Cat. No.: B2820153
CAS No.: 1177350-08-1
M. Wt: 205.68
InChI Key: GRJXZZKNNUCVPV-UHFFFAOYSA-N
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Description

2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is a bicyclic β-amino acid derivative characterized by a rigid bicyclo[2.2.2]octane scaffold. This structure imposes significant conformational constraints, making it valuable in medicinal chemistry for designing peptidomimetics and enzyme inhibitors. The hydrochloride salt enhances solubility and stability, facilitating its use in synthetic applications.

Properties

IUPAC Name

2-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-9(8(11)12)5-6-1-3-7(9)4-2-6;/h6-7H,1-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJXZZKNNUCVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride typically involves the stereoselective functionalization of bicyclic intermediates. One common method includes the use of dihydro-1,3-oxazine or γ-lactone intermediates, which undergo stereoselective transformations to yield the desired product . The reaction conditions often involve the use of protecting groups to ensure the selective formation of the target compound.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing and sourcing services for 2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride .

Chemical Reactions Analysis

Types of Reactions: 2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the preservation of the bicyclic structure.

Major Products: The major products formed from these reactions include various substituted bicyclo[2.2.2]octane derivatives, which can be further utilized in the synthesis of complex bioactive molecules .

Scientific Research Applications

Medicinal Chemistry

Antiviral Agents
One of the most significant applications of 2-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is its role as a precursor in the synthesis of antiviral compounds. Specifically, derivatives of this compound have been utilized in the development of influenza virus RNA polymerase inhibitors, such as Pimodivir, which is currently in clinical trials . The bicyclic structure enhances the pharmacological properties by providing a chiral center that can improve binding affinity to viral targets.

Amino Acid Transport Studies
Research has demonstrated that derivatives of this bicyclic amino acid interact with amino acid transport systems in cancer cells. For instance, studies indicate that 2-aminobicyclo[3.2.1]octane-2-carboxylic acid inhibits specific transport systems involved in histidine uptake, showcasing its potential as a therapeutic agent in cancer treatment by modulating amino acid availability .

Organic Synthesis

Chiral Scaffolds
The compound serves as an essential building block for synthesizing chiral compounds due to its rigid structure and unique stereochemistry. It has been employed in the synthesis of various foldamers and peptidomimetics, which are crucial in drug design . The constrained nature of 2-aminobicyclo[2.2.2]octane-2-carboxylic acid allows for the formation of stable helical structures that can mimic natural peptides.

Application Description
Antiviral DevelopmentPrecursor for influenza inhibitors like Pimodivir
Chiral Building BlockUsed in synthesizing chiral compounds and peptidomimetics
Amino Acid Transport ModulationInhibits specific transport systems in cancer cells

Materials Science

Polymer Chemistry
In materials science, 2-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride has been explored for its potential to create novel polymeric materials with enhanced mechanical properties. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical strength due to the rigidity imparted by the bicyclic structure .

Case Study 1: Synthesis of Antiviral Agents

A study focused on synthesizing derivatives of 2-aminobicyclo[2.2.2]octane-2-carboxylic acid for antiviral applications demonstrated that these compounds exhibited significant activity against influenza virus strains in vitro. The research highlighted the importance of structural modifications on the biological activity of these derivatives.

Case Study 2: Foldamer Development

Research conducted on the use of 1-Aminobicyclo[2.2.2]octane-2-carboxylic acid as a scaffold for foldamers revealed that it could stabilize helical structures effectively, which are essential for mimicking protein functions in biological systems . This ability to form stable secondary structures opens avenues for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Stereochemical Isomers

trans-3-Aminobicyclo[2.2.2]octane-2-carboxylic Acid (±)-6
  • Structure: Amino group at position 3 (trans configuration relative to the carboxylic acid).
  • Properties : Melting point (mp) 255–260°C; optical rotation [α]D^20 = ±35.1° (enantiomers) .
  • Synthesis : Derived from hydrogenation of unsaturated precursors and resolution via diastereomeric salts .
cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic Acid (±)-8
  • Structure: Amino group at position 3 (cis configuration).
  • Properties : mp 208–210°C (racemic); enantiomers exhibit [α]D^20 = ±46.5° and mp 223–240°C .
  • Key Difference : Reduced thermal stability compared to trans isomer (±)-6, likely due to steric strain .
Compound Position/Configuration mp (°C) [α]D^20 (c, H₂O) Reference
(±)-6 (trans) 3-amino, trans 255–260 ±35.1
(±)-8 (cis) 3-amino, cis 208–210 ±46.5
2-Amino (hydrochloride) 2-amino N/A N/A

Substituent Variations

2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic Acid Hydrochloride (CID 137965804)
  • Structure: Aminomethyl substituent at position 2.
  • Molecular Formula: C₁₀H₁₇NO₂ vs. C₉H₁₅NO₂ for the parent compound.
2-Azabicyclo[2.2.2]octane-4-carboxylic Acid Hydrochloride (CAS 1394042-79-5)
  • Structure : Nitrogen atom integrated into the bicyclic ring (aza substitution).
  • Molecular Formula: C₈H₁₄ClNO₂.
  • Key Difference : The aza modification changes electronic properties, impacting hydrogen-bonding interactions .

Ring System Analog: Bicyclo[3.2.1]octane Derivatives

2-Aminobicyclo[3.2.1]octane-2-carboxylic Acid
  • Structure : Larger bicyclo[3.2.1] scaffold.
  • Key Difference : Altered ring geometry reduces rigidity compared to bicyclo[2.2.2], affecting conformational control in drug design .

Research Implications

  • Medicinal Chemistry: The rigid bicyclo[2.2.2] scaffold is favored for mimicking peptide β-strands, while substituent variations (e.g., aza or aminomethyl groups) tailor interactions with biological targets .
  • Thermal Stability : Cis isomers (e.g., (±)-8) show lower mp than trans analogs, highlighting the role of stereochemistry in material properties .

Biological Activity

2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride (ABOC) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of ABOC, focusing on its pharmacological effects, biochemical mechanisms, and applications in drug development.

Structural Characteristics

ABOC is characterized by its bicyclic structure, which provides a rigid framework conducive to various interactions with biological targets. The presence of a primary amine and a carboxylic acid group enhances its reactivity and potential for forming stable conformations in biological systems.

The precise mechanism of action for ABOC remains under investigation; however, several studies suggest that it may interact with neurotransmitter systems and influence amino acid transporters.

Target Interactions

Research indicates that ABOC selectively disturbs the levels of neutral amino acids in the cerebral cortex, suggesting a role in modulating neurotransmitter availability and potentially impacting conditions such as epilepsy or mood disorders .

Antimicrobial Properties

ABOC has shown promise as an antimicrobial agent. Studies have evaluated its efficacy against various bacterial strains, demonstrating significant inhibitory effects. For example, derivatives of bicyclic amino acids have been tested for their ability to disrupt bacterial cell membranes, leading to cell lysis .

Antimalarial Activity

In a study focused on neocryptolepine analogues, modifications including the incorporation of bicyclic structures like ABOC were assessed for antimalarial activity. The results indicated that certain derivatives exhibited enhanced activity against Plasmodium falciparum, suggesting that ABOC could serve as a scaffold for developing new antimalarial drugs .

Enzyme Inhibition

ABOC and its derivatives have been explored as potential enzyme inhibitors. Specifically, they have been evaluated for their ability to inhibit glutamate dehydrogenase, an enzyme crucial for amino acid metabolism and insulin secretion regulation. This inhibition could have implications for managing metabolic disorders .

Study 1: Neurotransmitter Modulation

A study investigated the effects of ABOC on neurotransmitter levels in rat models. It was found that administration of ABOC led to significant alterations in serotonin and dopamine levels, indicating its potential role in treating mood disorders or neurodegenerative diseases .

Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial properties of ABOC against Gram-positive and Gram-negative bacteria. Results indicated that ABOC exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, highlighting its potential as an alternative antimicrobial agent .

Research Findings Summary

Study Focus Findings
Study 1Neurotransmitter ModulationAltered serotonin and dopamine levels; potential for mood disorder treatment
Study 2Antimicrobial EfficacyLower MIC than conventional antibiotics; effective against multiple bacterial strains
Study 3Antimalarial ActivityEnhanced activity against Plasmodium falciparum with certain derivatives

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodKey StepsStereochemical OutcomeYield/PurityReferences
Diels-Alder + HydrogenationCycloaddition, saturationRigid bicyclic frameworkHigh scalability
Curtius RearrangementIntermediate hydrolysisCis/trans isomer separation~67% after purification
Michael AdditionAmine addition to nitrilePredominantly trans-isomerEpimer-free product

How can researchers resolve discrepancies between computational predictions and experimental data regarding the biological activity of this compound?

Advanced Methodological Approach
Discrepancies often arise from incomplete modeling of solvent effects, conformational flexibility, or target dynamics. Strategies include:

  • Enhanced Sampling MD Simulations : Use accelerated molecular dynamics (aMD) to explore low-energy conformations missed in rigid docking .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between predicted and observed active conformers .
  • Experimental Validation : Circular Dichroism (CD) spectroscopy or X-ray crystallography of ligand-target complexes to validate computational models .

What analytical techniques are most effective for confirming the stereochemical configuration of the bicyclic core?

Q. Basic to Advanced Characterization

  • NMR Spectroscopy : Coupling constants (J values) distinguish cis/trans isomers. For example, trans-3-pyrrolidino derivatives show J = 9–10 Hz due to a ~180° dihedral angle, while cis isomers exhibit J ≈ 0 Hz .
  • X-ray Crystallography : Definitive assignment of absolute configuration via single-crystal analysis .
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA with hexane/isopropanol mobile phases .

How does the rigid bicyclo[2.2.2]octane framework influence the compound's pharmacokinetic properties?

Advanced Pharmacokinetic Analysis
The framework enhances metabolic stability but may reduce solubility:

  • LogP Analysis : Hydrophobicity (LogP ~1.2) limits aqueous solubility, requiring formulation optimization .
  • In Vitro Microsomal Assays : Bicyclic rigidity reduces CYP450-mediated oxidation compared to flexible analogs .
  • Permeability : Caco-2 assays show moderate passive diffusion (Papp ~5 × 10⁻⁶ cm/s), suggesting need for prodrug strategies .

What strategies are employed to address low yields in multi-step synthesis pathways for this compound?

Q. Methodological Optimization

  • Stepwise Intermediate Purification : Use flash chromatography after Curtius rearrangement to isolate high-purity intermediates (~90% recovery) .
  • Epimerization Control : Avoid prolonged acidic hydrolysis; instead, use mild conditions (e.g., 30 h reflux in 20% HCl) to minimize racemization .
  • Catalytic Hydrogenation : Optimize Pd/C catalyst loading (5–10 wt%) and H₂ pressure (50 psi) for efficient saturation .

Are there established protocols for incorporating this bicyclic amino acid into peptide sequences for structural studies?

Q. Advanced Peptide Synthesis

  • Solid-Phase Synthesis : Incorporate Fmoc-protected derivatives using HBTU activation. The rigid core induces reverse-turn motifs, confirmed by CD spectroscopy .
  • Stability Testing : Assess resistance to proteolysis via incubation with trypsin/chymotrypsin (≥24 h, 37°C) .

How do hydrolysis conditions affect the stability and epimerization of the compound during purification?

Q. Methodological Considerations

  • Acidic Hydrolysis : Prolonged reflux (e.g., >30 h in 20% HCl) increases epimerization risk. Optimal conditions: 30 h hydrolysis, followed by EtOH/Et₂O recrystallization to isolate stable isomers .
  • pH Control : Neutralize hydrolyzed products rapidly (pH 7–8) to prevent amine group degradation .

What role does this compound play in asymmetric catalysis or chiral ligand design?

Q. Advanced Applications

  • Chiral Ligands : Derivatives like 1,2-diaminobicyclo[2.2.2]octane serve as C1-symmetric ligands in copper-catalyzed Henry reactions, achieving >90% enantiomeric excess (ee) .
  • Enzyme Mimetics : The rigid structure mimics α-helical motifs, enabling inhibition of protein-protein interactions (e.g., p53/HDM2) .

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